
4-Octylphenol-d4
Description
Contextualization of Alkylphenols as Environmental Contaminants and Target Analytes in Research
Alkylphenols (APs), a class of organic compounds characterized by a phenol ring substituted with an alkyl chain, have emerged as significant environmental contaminants of concern. These compounds, including octylphenols and nonylphenols, are widely utilized in industrial applications such as detergents, emulsifiers, plastics, and personal care products openbiotechnologyjournal.comnih.govresearchgate.netnih.govmdpi.com. Their widespread use and persistence in the environment mean they are frequently detected in various matrices, including wastewater effluents, surface waters, sediments, and even biota nih.govresearchgate.netnih.gov. A primary driver for their extensive study is their classification as endocrine-disrupting compounds (EDCs). APs can mimic natural hormones, particularly estrogen, leading to adverse effects on the reproductive systems of aquatic organisms and potentially impacting human health openbiotechnologyjournal.comnih.govmdpi.com. The environmental significance of octylphenol ethoxylates, which degrade into octylphenols, has been recognized since the 1980s due to their toxicity to aquatic life and estrogenic properties . Consequently, the accurate monitoring and quantification of alkylphenols like 4-octylphenol are critical for assessing environmental quality and potential risks.
The Fundamental Significance of Isotopic Labeling in Quantitative Chemical Analysis
In the realm of quantitative chemical analysis, achieving high accuracy and precision is paramount, especially when dealing with trace levels of analytes in complex environmental samples. Isotopic labeling, particularly the use of stable isotopes like deuterium (²H or D), plays a fundamental role in this pursuit clearsynth.comaptochem.com. Deuterated internal standards are molecules that are chemically identical to the target analyte but contain a higher mass due to the substitution of hydrogen atoms with deuterium atoms clearsynth.comaptochem.comwikipedia.org.
The primary advantage of using isotopically labeled internal standards lies in their ability to compensate for variations that can occur during sample preparation, extraction, and instrumental analysis clearsynth.comaptochem.comtexilajournal.com. These variations can arise from matrix effects, incomplete recovery during extraction, or fluctuations in instrument performance. Because the deuterated standard behaves almost identically to the native analyte throughout the analytical process, it serves as an accurate surrogate aptochem.comtexilajournal.com. By comparing the signal intensity of the analyte to that of the internal standard, researchers can correct for these procedural losses and instrumental variations, leading to more reliable and precise quantitative results clearsynth.comaptochem.comresearchgate.net. This technique is the cornerstone of methods like Isotope Dilution Mass Spectrometry (IDMS), which is considered a reference technique for absolute quantification due to its inherent accuracy researchgate.net. Deuterium is often the preferred isotope for labeling due to the high abundance of hydrogen in organic molecules, making it a cost-effective choice compared to heavier isotopes like ¹³C or ¹⁵N clearsynth.comaptochem.com.
Research Imperatives for 4-Octylphenol-d4 in Advanced Analytical Methodologies
The specific need for this compound arises from the imperative to accurately quantify 4-octylphenol in environmental matrices. As an analog of 4-octylphenol, this compound is designed to mimic the behavior of its non-deuterated counterpart during analytical procedures . This includes sample preparation steps such as extraction and clean-up, as well as chromatographic separation and mass spectrometric detection aptochem.comwikipedia.orgtexilajournal.com.
The use of this compound as an internal standard is crucial for several reasons:
Enhanced Accuracy: It corrects for potential losses during sample handling and variations in ionization efficiency in mass spectrometry clearsynth.comaptochem.comtexilajournal.com.
Improved Sensitivity: By allowing for the correction of matrix effects, it can enable the detection of lower concentrations of 4-octylphenol clearsynth.comaptochem.com.
Method Validation: It is essential for validating analytical methods designed to detect and quantify 4-octylphenol, ensuring the reliability and robustness of the results .
Fate and Transport Studies: Deuterated analogs are invaluable for studying the degradation pathways and environmental fate of octylphenols without interfering with the natural processes being investigated .
Advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for the analysis of environmental contaminants like 4-octylphenol. Methods like ASTM D7065-06 incorporate octylphenols and their ethoxylates in calibration standards, underscoring the need for reliable standards, including deuterated versions, for accurate trace-level quantification .
Overview of Research Trajectories Utilizing this compound
Research trajectories employing this compound are primarily focused on environmental science and analytical chemistry. These include:
Environmental Monitoring: Studies aimed at assessing the presence and concentration of 4-octylphenol in various environmental compartments such as wastewater treatment plant effluents, surface waters, and sediments. The use of this compound ensures the accuracy of these measurements, contributing to a better understanding of the spatial and temporal distribution of these contaminants nih.govresearchgate.netnih.gov.
Method Development and Validation: Significant research effort is dedicated to developing and validating sensitive, selective, and robust analytical methods for the detection of 4-octylphenol. This compound is indispensable in these efforts, serving as a critical component for establishing method performance characteristics like limits of detection (LOD) and quantification (LOQ), linearity, recovery, and precision .
Environmental Fate and Degradation Studies: Researchers utilize deuterated analogs to investigate the transformation pathways of octylphenol ethoxylates in the environment. By tracking the formation and disappearance of metabolites, including 4-octylphenol, using labeled standards, scientists can elucidate degradation kinetics and identify persistent transformation products .
Properties
CAS No. |
1246815-03-1 |
---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
210.353 |
IUPAC Name |
2,3,5,6-tetradeuterio-4-octylphenol |
InChI |
InChI=1S/C14H22O/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12,15H,2-8H2,1H3/i9D,10D,11D,12D |
InChI Key |
NTDQQZYCCIDJRK-IRYCTXJYSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)O |
Synonyms |
p-(n-Octyl)phenol-d4; p-Octylphenol-d4; OP-d4; |
Origin of Product |
United States |
Data Tables and Detailed Research Findings
Theoretical Framework of Isotope Dilution for Enhanced Analytical Accuracy and Precision
The core principle of Isotope Dilution Mass Spectrometry (IDMS) is to compensate for potential losses during sample preparation, variations in instrument response, and matrix effects that can compromise quantitative accuracy osti.govontosight.ai. The process begins with the addition of a precisely known quantity of an isotopically enriched standard (the "spike") to the sample. This spike is chemically identical to the analyte of interest but differs in its isotopic composition, typically by the substitution of hydrogen atoms with deuterium (²H or D) ontosight.aiup.ac.za. After thorough mixing to ensure isotopic equilibrium, the analyte and the spike are co-extracted and purified. Subsequently, their isotope ratios are measured using mass spectrometry osti.govrsc.org.
The concentration of the analyte in the original sample is then calculated based on the measured isotope ratio, the known amount of spike added, and the isotopic composition of both the spike and the native analyte up.ac.zarsc.org. This approach effectively corrects for any losses that may occur during sample preparation, extraction, or purification, as both the analyte and the spike are subjected to the same process. Furthermore, it accounts for variations in mass spectrometer sensitivity and ionization efficiency, as the ratio of the analyte to the spike remains constant regardless of these fluctuations ontosight.aiscioninstruments.comclearsynth.com. This inherent self-calibration mechanism makes IDMS a primary quantitative method, capable of delivering highly accurate and precise results, often with low limits of detection ontosight.ai.
Role of this compound as an Internal Standard in Mass Spectrometric Quantification
This compound serves as an invaluable internal standard in mass spectrometric quantification, particularly for the analysis of 4-octylphenol and related compounds in various environmental and biological samples . As a deuterated analogue, it shares virtually identical chemical and physical properties with its non-deuterated counterpart, 4-octylphenol. This similarity ensures that this compound undergoes the same extraction, purification, and chromatographic separation processes as the target analyte scioninstruments.comclearsynth.comaptochem.com.
Considerations of Isotope Effects in Analytical Method Development Employing Deuterated Analogs
When developing analytical methods that utilize deuterated analogues as internal standards, it is crucial to consider the potential impact of isotope effects nih.govjove.com. Isotope effects arise from the differences in mass and vibrational frequencies between isotopes, which can lead to variations in reaction rates, bond strengths, and physicochemical properties nih.govjove.com.
Primary Isotope Effects: These occur when the bond to the labeled atom is broken in a rate-limiting step of a reaction or metabolic process. For deuterium, this can cause the deuterated compound to react or metabolize slightly slower than its protium (¹H) analogue, potentially affecting recovery or in-vivo behavior nih.gov.
Secondary Isotope Effects: These are generally smaller and can arise from changes in vibrational frequencies that affect reaction rates, even if the bond to the isotope is not directly broken nih.gov.
Chromatographic Isotope Effects: Differences in retention times between isotopologues can occur due to subtle variations in their interactions with the stationary phase acs.org.
Mass Spectrometric Isotope Effects: Ionization and fragmentation processes in the mass spectrometer can also be influenced by isotopic substitution, potentially affecting the measured ion intensities nih.govresearchgate.net.
While deuterium is often chosen due to its low cost and minimal chemical alteration of the molecule, the position of deuterium incorporation is critical. Improper placement can lead to significant primary isotope effects, potentially compromising quantitative accuracy nih.gov. Therefore, analytical method development must carefully evaluate these effects. Ideally, the chosen deuterated analogue should exhibit minimal isotope effects under the specific analytical conditions (e.g., extraction, chromatography, ionization) to ensure that its behavior closely mirrors that of the native analyte nih.govacs.org. Proper validation, including assessing the ratio of the analyte to the internal standard across different concentrations and sample matrices, is essential to confirm that the chosen deuterated standard effectively compensates for analytical variations without introducing bias acs.orgresearchgate.net.
Compound List:
this compound
4-Octylphenol
4-tert-Octylphenol
4-Nonylphenols
4-n-Nonylphenol
Bisphenol A (BPA)
Bisphenol A-d4 (BPA-d4)
4-n-Nonylphenol-d4 (4-n-NP-d4)
4-n-Nonylphenol-d8
Advanced Methodologies for Sample Preparation Incorporating 4-octylphenol-d4
Solid-Phase Extraction (SPE) Protocols for Diverse Environmental Matrices
Solid-phase extraction is a widely adopted technique for the clean-up and pre-concentration of alkylphenols from various sample types due to its efficiency, reduced solvent consumption compared to liquid-liquid extraction, and capacity for automation rsc.orgavantorsciences.com. The selection of appropriate sorbent materials and elution solvents is critical for optimizing recovery and selectivity.
Optimization of Sorbent Materials and Elution Solvents
The retention and elution of alkylphenols are primarily governed by their hydrophobic nature. Consequently, non-polar sorbents, such as octadecylsilane (C18) and polymeric sorbents like Oasis HLB, are commonly employed rsc.orgnih.govsfei.orgmdpi.comresearchgate.netnih.govresearchgate.netdphen1.comresearchgate.netresearchgate.net. The choice of sorbent can be influenced by the matrix complexity and the specific alkylphenol homologues being targeted.
Sorbent Materials: C18 and polymeric sorbents (e.g., Oasis HLB) are frequently reported for the extraction of alkylphenols from aqueous samples rsc.orgnih.govsfei.orgmdpi.comresearchgate.netnih.govresearchgate.netdphen1.comresearchgate.netresearchgate.netrsc.org. For solid matrices like sediment, sorbents such as Florisil or specialized polymeric sorbents may also be utilized, often following an initial extraction step chromservis.eu. Microporous bamboo charcoal has also been investigated for alkylphenol extraction from water tdx.cat.
Elution Solvents: Following sample loading and washing, elution is typically performed using organic solvents or solvent mixtures. Methanol and acetonitrile, often in combination with water or other organic modifiers, are commonly used to elute retained alkylphenols rsc.orgnih.govresearchgate.netresearchgate.netrsc.orgresearchgate.netphenomenex.blog. For instance, a mixture of methanol:ethyl acetate (70:30 v/v) has been found effective for pesticide extraction using Oasis HLB cartridges nih.gov, while methanol alone or in combination with DCM is used for alkylphenols in other studies researchgate.netresearchgate.net.
Optimization of SPE protocols involves adjusting parameters such as conditioning solvent, wash solvent strength, and elution solvent volume to maximize analyte recovery while minimizing matrix interferences avantorsciences.comphenomenex.blogchromatographyonline.com. The pH of the sample or wash solutions can also play a role in optimizing retention and elution, particularly for compounds with ionizable groups avantorsciences.comsfei.orgrsc.org.
Table 3.1.1: Common SPE Sorbents and Elution Solvents for Alkylphenols
Sorbent Type | Sample Matrix | Common Elution Solvents | Reported Recovery Range | Key References |
C18 | Aqueous, Biological | Methanol, Acetonitrile, Methanol/Water | 75-100% (expected) | rsc.orgnih.govphenomenex.blog |
Oasis HLB | Aqueous, Sediment, Tea | Methanol, Acetonitrile, Methanol/Water | 76.7-96.9% | sfei.orgmdpi.comnih.govresearchgate.netresearchgate.net |
Polymeric Sorbents | Aqueous, Biological | Methanol, Acetonitrile | Varies | phenomenex.blog |
Strata-X | Aqueous | Methanol, Methanol/Hexane | >60% | researchgate.net |
Florisil | Sediment | Hexane, Toluene, Ethyl Acetate, Isooctane | ≥78% | chromservis.eu |
Microporous Charcoal | Aqueous | Methanol | Varies | tdx.cat |
Application in Aqueous Samples (e.g., surface water, wastewater)
SPE is extensively applied for the analysis of alkylphenols in various aqueous matrices, including surface water, wastewater effluent, and drinking water rsc.orgnih.govsfei.orgresearchgate.netnih.govdphen1.comresearchgate.netresearchgate.netrsc.orgmongoliajol.info. These methods typically involve conditioning the SPE cartridge, loading a specific volume of the aqueous sample (e.g., 30-300 mL), washing to remove interfering matrix components, and finally eluting the retained analytes with an organic solvent avantorsciences.comresearchgate.netnih.govrsc.org.
Method Performance: Studies have reported high recoveries for alkylphenols using SPE in aqueous samples. For example, recoveries ranging from 91% to 113% were achieved using SPE for octylphenol and nonylphenol in water rsc.org. Similarly, recoveries of 84-104% were reported for alkylphenols in seawater using DLLME, which shares some principles with SPE in terms of analyte partitioning researchgate.net. For other aqueous samples, recoveries have been reported between 76.7% and 96.9% researchgate.net and between 63% and 116% nih.gov. Limits of detection (LODs) achieved with SPE coupled to LC-MS/MS can be as low as 0.005-0.03 µg/L researchgate.net or in the ng/L range researchgate.net.
Table 3.1.2: SPE Performance for Alkylphenols in Aqueous Samples
Matrix | Sorbent Type | Eluent | Recovery (%) | LOD (ng/L) | References |
Water | SPE (General) | Methanol, Acetonitrile | 63-116 | 160-2170 | nih.govmongoliajol.info |
Seawater | DLLME | 1-octanol | 84-104 | 5-30 | researchgate.net |
Water | Oasis HLB | Methanol | 76.7-96.9 | 40-200 | researchgate.net |
Water | SPE (General) | Methanol/Ethylacetate (70:30) | 63-116 | 0.1-1.5 (pg/mL) | nih.gov |
Surface Water | C2 | Cyclohexane/MTBE (70:30) | 75-100 (exp.) | 150 (ppb) | rsc.orgnih.gov |
Marine Water | SPE (Optimized) | Acetonitrile/Water | Varies | Varies | dphen1.com |
Application in Solid and Semi-Solid Matrices (e.g., sediment, food)
Analyzing alkylphenols in solid and semi-solid matrices like sediment, soil, food, and biological tissues often requires an initial extraction step (e.g., ultrasound-assisted extraction) followed by SPE for clean-up and pre-concentration mdpi.comchromservis.eudphen1.comnih.gov.
Methodology: For sediment samples, focused ultrasound solid-liquid extraction (FUSLE) combined with SPE clean-up using Florisil or similar sorbents has been employed, achieving recoveries of target analytes (including alkylphenols) of ≥78% chromservis.eu. For biological tissues, Matrix Solid-Phase Dispersion (MSPD) using octadecylsilica as the dispersion phase, followed by sequential clean-up and elution with methanol, has yielded average recoveries greater than 90% nih.gov. In food matrices like tea, Oasis HLB SPE cartridges have been used for the extraction of alkylphenol ethoxylates, with recoveries ranging from 61.8% to 110.7% mdpi.com. Urinary phenol analysis also utilizes SPE, with reported LODs in the ng/mL range oup.com.
Table 3.1.3: SPE Performance for Alkylphenols in Solid/Semi-Solid Matrices
Matrix | Pre-treatment | Sorbent Type | Eluent | Recovery (%) | LOD (ng/g dw or ng/mL) | References |
Sediment | FUSLE | Florisil | Various organic solvents | ≥78 | 40-51 (ng/g dw) | chromservis.eu |
Tea | Not Specified | Oasis HLB | Methanol, Acetonitrile | 61.8-110.7 | Varies (µg/kg) | mdpi.com |
Tissues | MSPD | Octadecylsilica | Methanol | >90 | Tens of ppb (wet wt.) | nih.gov |
Urine | Not Specified | SPE (General) | Not Specified | Varies | 0.02-0.90 (ng/mL) | oup.com |
Liquid-Liquid Extraction (LLE) and Microextraction Techniques for Alkylphenol Species
Liquid-liquid extraction (LLE) and its microextraction variants, such as Dispersive Liquid-Liquid Microextraction (DLLME) and Ultrasound-Assisted DLLME (UA-DLLME), offer rapid and efficient alternatives for sample preparation, particularly for aqueous samples researchgate.netresearchgate.netresearchgate.netaustinpublishinggroup.com. These techniques rely on the partitioning of analytes between two immiscible liquid phases.
Dispersive Liquid-Liquid Microextraction (DLLME) Strategies
DLLME is a technique where a small volume of extraction solvent, dispersed by a disperser solvent, is rapidly injected into an aqueous sample, creating a cloudy solution that enhances mass transfer researchgate.netaustinpublishinggroup.com. This method is known for its simplicity, speed, low solvent consumption, and high enrichment factors researchgate.netresearchgate.netaustinpublishinggroup.com.
Solvent Systems: Typical DLLME involves a ternary component system: the aqueous sample, an extraction solvent (e.g., carbon tetrachloride, 1-octanol, chloroform), and a disperser solvent (e.g., acetonitrile, acetone) researchgate.netresearchgate.netscience.gov. For example, a method for seawater utilized 1-octanol as the extraction solvent and a small sample volume (30 mL) researchgate.net. Another approach used carbon tetrachloride as the extraction solvent and acetonitrile as the disperser researchgate.net.
Performance: DLLME has demonstrated high recoveries for alkylphenols, often exceeding 80% and sometimes reaching over 100% researchgate.netresearchgate.netarcjournals.org. Enrichment factors can also be substantial, contributing to low detection limits, typically in the ng/L range for aqueous samples researchgate.netmongoliajol.info.
Table 3.2.1: DLLME Parameters and Performance for Alkylphenols
Sample Matrix | Extraction Solvent | Disperser Solvent | Recovery (%) | Enrichment Factor | LOD (ng/L) | References |
Water | Carbon Tetrachloride | Acetonitrile | 91-120 | Not specified | 200-2500 | researchgate.net |
Seawater | 1-Octanol | Not specified | 84-104 | Not specified | 5-30 | researchgate.net |
Water | Chloroform/EtOAc | Acetone | Varies | Not specified | 0.2-0.9 (µg/L) | science.gov |
Water | Not specified | Not specified | 88-107 | Not specified | 2-30 | arcjournals.org |
Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME)
UA-DLLME combines the principles of DLLME with the application of ultrasound energy. Ultrasound irradiation accelerates the dispersion of the extraction solvent and enhances the mass transfer rate, leading to shorter extraction times and potentially higher recoveries researchgate.netrsc.orgnih.govdphen1.com.
Methodology: This technique involves using ultrasonic waves to facilitate the extraction process. Studies have shown that UA-DLLME can effectively extract alkylphenols and other endocrine-disrupting chemicals (EDCs) from various samples researchgate.netnih.govdphen1.com. Optimization of parameters such as ultrasound power, time, and solvent ratios is crucial for achieving optimal results nih.govdphen1.com.
Performance: UA-DLLME has demonstrated excellent recoveries, often in the range of 83.0% to 116.0% nih.govdphen1.com, with low limits of detection, such as 0.05-0.40 ng/L for environmental samples nih.govdphen1.com. The use of ultrasound can also improve the efficiency of derivatization steps when coupled with DLLME for certain analytes researchgate.netnih.govdphen1.com.
Table 3.2.2: UA-DLLME Performance for Alkylphenols and EDCs
Sample Matrix | Extraction/Disperser Solvents | Ultrasound Application | Recovery (%) | LOD (ng/L or ng/g dw) | References |
Environmental Samples | Not specified | Assisted | 83.0-116.0 | 0.05-0.40 | nih.govdphen1.com |
Cleaning Products | Acetonitrile, CCl₄ | Assisted | 91-120 | 0.2-2.5 (ng/mL) | researchgate.netrsc.org |
Chromatographic and Mass Spectrometric Techniques Utilizing 4-octylphenol-d4
High-Performance Liquid Chromatography (HPLC) with Complementary Detection Methods
Fluorescence Detection (FLD)
Fluorescence detection (FLD) offers high sensitivity and selectivity for analytes that possess or can be modified to possess fluorescent properties. While 4-octylphenol and its deuterated analog are not inherently strongly fluorescent, they can be rendered detectable by FLD through pre-column or on-line derivatization. This process involves reacting the phenolic hydroxyl group with a fluorescent tag, thereby creating a derivative that exhibits significant fluorescence.
Research has demonstrated the effectiveness of liquid chromatography coupled with on-line electrochemical derivatization and fluorescence detection for the analysis of phenols, including 4-octylphenol capes.gov.brnih.gov. In this approach, phenols are oxidized electrochemically to form fluorescent dimers and higher oligomers. This method has shown limits of detection as low as 2 x 10⁻⁹ M (20 fmol) for selected phenols, including 4-octylphenol capes.gov.br.
Furthermore, a method utilizing ultrasound-assisted dispersive liquid-liquid microextraction coupled with precolumn derivatization and high-performance liquid chromatography (HPLC) with fluorescence detection has been established for the simultaneous determination of bisphenol A, 4-octylphenol, and 4-nonylphenol nih.gov. This approach achieved quantitative linear ranges of 5.0-400.0 ng/L for the analytes, with correlation coefficients exceeding 0.9998. The enrichment factors for 4-octylphenol in this method were reported to be 240.3 nih.gov. Another study also employed both diode array (DAD) and fluorescence (FLD) detectors for the analysis of alkylphenols, noting that the method was linear for FLD detection in the range of 0.0008 to 0.1 μg/mL researchgate.net.
Diode Array Detection (DAD)
Diode Array Detection (DAD), commonly used in High-Performance Liquid Chromatography (HPLC), provides spectral information across a range of wavelengths simultaneously, allowing for peak purity assessment and compound identification based on UV-Vis absorption spectra. DAD is a widely adopted detection method for the analysis of 4-octylphenol.
Several studies have employed HPLC with DAD for the determination of 4-octylphenol and related compounds. One study utilized reversed-phase HPLC with DAD for the determination of 4-n-nonylphenol and 4-tert-octylphenol in water and fish tissue samples, reporting limits of detection (LOD) of 0.04 ng/µL for 4-tert-octylphenol and limits of quantification (LOQ) of 0.16 ng/µL nih.gov. Analytical curves showed linear dependence in the range of approximately 1-25 ng/µL.
Another comprehensive method involved the simultaneous quantification of nine endocrine disruptors, including 4-octylphenol, using HPLC with DAD scielo.brdphen1.comup.pt. This method employed a reversed-phase C18 analytical column with a gradient elution of acetonitrile:water (pH 2) at a flow rate of 1 mL/min. The detection wavelength for 4-octylphenol was set at 280 nm scielo.br. The validation parameters indicated high specificity and linearity (r² > 0.996), with recoveries between 80-120%. For 4-octylphenol, the method reported the lowest LOD and LOQ among the nine compounds, specifically 3.8 ng/L and 12.0 ng/L, respectively dphen1.com. A similar HPLC method using a mixed-mode stationary phase (C18/SCX) with a mobile phase of water to methanol (15:85 v/v) also employed DAD detection at 279 nm for alkylphenols, reporting linearity in the range of 0.025 to 0.5 μg/mL researchgate.net.
Optimization of Chromatographic Parameters for 4-Octylphenol and its Deuterated Analog
Effective chromatographic analysis of 4-octylphenol and its deuterated analog necessitates careful optimization of various parameters to achieve adequate separation, sensitivity, and accuracy. Key parameters include the choice of stationary phase, mobile phase composition, and temperature programs, particularly relevant for Gas Chromatography (GC).
Stationary Phases: Reversed-phase chromatography is commonly employed for the analysis of alkylphenols. Studies have utilized C18 columns nih.govdphen1.comup.pt and mixed-mode stationary phases (C18/SCX) researchgate.net for the separation of 4-octylphenol. The selection of the stationary phase is critical for achieving resolution between 4-octylphenol and potential matrix interferences or other related compounds.
Mobile Phases: For HPLC, mobile phase optimization typically involves a gradient elution system. A common system described uses a mixture of acetonitrile and water, often with pH adjustment (e.g., pH 2) dphen1.comup.pt. Another study employed a mobile phase consisting of water to methanol in a ratio of 15:85 (v/v) researchgate.net. The composition and flow rate of the mobile phase are optimized to achieve optimal retention times and peak shapes.
Temperature Programs: While specific temperature program details are more critical for GC analysis, HPLC methods often operate at controlled room temperature researchgate.net. For GC-MS analysis, which is often used for similar compounds, temperature programming of the GC column is essential for achieving separation based on volatility and polarity. Although direct GC-MS optimization for 4-octylphenol-d4 is not detailed in the provided snippets, general GC method development for related compounds would involve optimizing oven temperature ramps, initial and final temperatures, and carrier gas flow rates to achieve effective separation of 4-octylphenol and its deuterated analog from matrix components.
Method Optimization for Quantification: Research has focused on optimizing sample preparation techniques, such as solid-phase extraction (SPE) nih.govscielo.br and ultrasound-assisted dispersive liquid-liquid microextraction nih.gov, in conjunction with chromatographic separation. These steps are crucial for isolating and concentrating the analytes from complex matrices before chromatographic analysis, thereby improving sensitivity and accuracy, especially when this compound is used as an internal standard.
Applications of 4-octylphenol-d4 in Environmental Monitoring and Contaminant Research
Quantification of 4-Octylphenol in Aquatic Ecosystems
Aquatic environments are primary recipients of 4-octylphenol from various sources, including wastewater effluents and industrial discharges. The use of 4-Octylphenol-d4 is indispensable for obtaining accurate concentration data in these complex water samples.
In surface water and riverine systems, 4-octylphenol can originate from treated and untreated wastewater, agricultural runoff, and industrial effluents nih.gov. Analytical methods employing solid-phase extraction (SPE) followed by GC-MS/MS or LC-MS/MS are commonly used to determine 4-OP concentrations. The addition of this compound as an internal standard during sample preparation helps correct for losses during extraction and variations in ionization efficiency during mass spectrometric detection dphen1.com. Studies have reported good recoveries, often exceeding 80%, when using deuterated standards for 4-OP analysis in surface waters dphen1.comnih.gov. For instance, in one study, 4-octylphenol concentrations in a reservoir were found to range between 44.5 and 48.8 ng/L, with the accuracy of these measurements being supported by the use of internal standards nih.gov.
Table 6.1.1: Typical Analytical Performance for 4-Octylphenol in Surface Water using Deuterated Internal Standards
Parameter | Value Range / Description | Method Used (Example) | Reference |
Recovery (%) | 80.1 – 110.2 | LC-ESI-MS/MS | dphen1.com |
Limit of Quantitation (LOQ) | 0.1 – 20.0 ng/L | LC-ESI-MS/MS | dphen1.com |
Matrix Effect Compensation | Significant reduction in matrix effects | LC-ESI-MS/MS | dphen1.com |
Detection Technique | GC-MS/MS, LC-MS/MS | - | dphen1.comservice.gov.uk |
Sample Preparation | Solid-Phase Extraction (SPE) | - | dphen1.com |
Wastewater treatment plants (WWTPs) are significant points for monitoring the fate of 4-octylphenol. While treatment processes aim to remove such contaminants, incomplete removal can lead to their discharge into receiving waters researchgate.net. Analyzing influent and effluent samples requires robust methods capable of handling complex matrices laden with organic matter and other compounds that can interfere with the analysis. This compound is crucial here for ensuring accurate quantification of 4-OP, allowing for reliable assessment of removal efficiencies. Studies employing dispersive liquid-liquid microextraction (DLLME) coupled with GC-MS have successfully determined 4-NP and 4-t-OP in various wastewater types, with the use of internal standards being integral to the method's accuracy researchgate.net. For example, matrix effects in wastewater effluent samples can be substantial, and deuterated standards are vital for achieving reproducible and accurate recoveries dphen1.com.
Table 6.1.2: 4-Octylphenol in Wastewater Treatment Processes
Matrix Type | Typical 4-Octylphenol Concentration (ng/L) | Analytical Role of this compound | Reference |
Influent (Commercial) | High (specific values vary) | Accurate quantification, assessment of influent load | researchgate.net |
Effluent (Treated) | Lower, but detectable | Accurate quantification, calculation of removal rates | researchgate.net |
Wastewater Effluent | Variable, can exhibit severe matrix effects | Compensates for matrix effects, ensures reliable quantification | dphen1.com |
Ensuring the safety of drinking water is a public health priority. While 4-octylphenol is not typically found at high concentrations in treated drinking water, its presence as a potential contaminant from source waters or distribution system issues necessitates sensitive monitoring nemc.us. Analytical methods for drinking water surveillance must achieve very low limits of quantitation (LOQs) to meet regulatory standards or health reference levels. This compound is employed in these methods, often involving SPE followed by LC-MS/MS, to achieve the required sensitivity and accuracy nemc.us. The use of deuterated standards helps overcome potential matrix effects from residual disinfectants or other dissolved substances in drinking water samples.
Wastewater Treatment Plant Influent and Effluent Analysis
Determination of 4-Octylphenol in Terrestrial and Sediment Matrices
Beyond aquatic systems, 4-octylphenol can also accumulate in terrestrial environments and aquatic sediments, posing risks to soil organisms and benthic communities. The accurate determination of 4-OP in these matrices is essential for understanding its environmental fate and transport.
In soil systems, 4-octylphenol can enter through the application of biosolids, irrigation with contaminated water, or atmospheric deposition. Its persistence and degradation pathways in soil are critical aspects of environmental risk assessment. This compound is used as an internal standard in analytical methods designed to quantify 4-OP in soil extracts. These methods, often involving accelerated solvent extraction (ASE) or other extraction techniques followed by GC-MS/MS or LC-MS/MS, benefit from the accurate recovery and matrix effect compensation provided by the deuterated standard researchgate.net. Fate studies, which investigate biodegradation and adsorption in soil, rely on precise quantification of the parent compound, making the use of this compound vital for reliable data generation.
Sediments often act as sinks for persistent organic pollutants, including 4-octylphenol. Understanding the accumulation and distribution of 4-OP in sediments is important for assessing long-term environmental contamination and potential for re-release into the water column. Analytical procedures for sediment samples typically involve extraction (e.g., using ASE or SPE) followed by GC-MS/MS or LC-MS/MS. This compound is indispensable in these analyses, ensuring accurate quantification of 4-OP in organic-rich sediment matrices, which can present significant challenges due to complex interferents researchgate.net. Research into the biota-sediment accumulation factor (BSAF) and bioconcentration factor (BCF) also benefits from the precision offered by deuterated internal standards researchgate.net.
Table 6.2.2: Analytical Considerations for 4-Octylphenol in Sediments
Matrix Type | Analytical Role of this compound | Typical Analytical Technique | Reference |
Sediment | Accurate quantification in organic-rich matrices, compensation for matrix effects, improved recovery | GC-MS/MS, LC-MS/MS | researchgate.net |
Assessment of long-term environmental accumulation and distribution | ASE, SPE | researchgate.net |
Compound List
this compound
4-Octylphenol (4-OP)
4-tert-Octylphenol (4-t-OP)
4-n-Octylphenol (4-n-OP)
Octylphenol ethoxylates (OPEs)
4-Nonylphenol (4-NP)
Bisphenol A (BPA)
Nonylphenol ethoxylates (NPEs)
Alkylphenols (APs)
Soil Systems and Fate Studies
Analysis of 4-Octylphenol in Biota and Food Matrices for Environmental Exposure Assessment Method Development
The development of robust analytical methods for detecting and quantifying 4-octylphenol in various biological and food samples is crucial for assessing human and ecological exposure. This compound serves as a critical internal standard in these methods, ensuring accurate quantification even in the presence of interfering substances and variable extraction efficiencies.
Vegetable Oils and Food Crop Analysis
Alkylphenols, including 4-octylphenol, can migrate from packaging materials into food products, necessitating their monitoring in food matrices such as vegetable oils and food crops. Analytical methods employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) often utilize this compound to correct for sample preparation losses and matrix effects inherent in lipid-rich samples. Research has focused on optimizing solid-phase extraction (SPE) techniques coupled with these advanced detection methods to achieve sensitive and selective quantification. For instance, studies have explored the use of specific SPE cartridges to isolate target analytes from complex food matrices, with the deuterated standard ensuring accurate recovery rates during analysis researchgate.net.
Dairy Product Monitoring
Dairy products, due to their fat content and potential for contact with packaging, are also susceptible to alkylphenol contamination. Analytical protocols for dairy matrices often involve lipid extraction followed by chromatographic analysis. The use of this compound as an internal standard is vital for accurate quantification of 4-octylphenol and its derivatives in milk and other dairy products, helping to mitigate the challenges posed by the complex fat matrix mdpi.comresearchgate.net. Method validation typically includes assessing recovery rates and minimizing matrix effects, where the deuterated standard plays a pivotal role in achieving reliable results.
Fish and Aquatic Organism Analysis
Alkylphenols are known to bioaccumulate in aquatic organisms, making fish and other aquatic life important indicators of environmental contamination. Analytical methods for determining 4-octylphenol in fish tissues commonly employ GC-MS or LC-MS/MS. This compound is indispensable in these analyses to account for the variability in extraction efficiency from fatty tissues and potential matrix suppression during mass spectrometric detection. Studies have demonstrated that using deuterated analogs significantly improves the accuracy and precision of quantifying these compounds in fish muscle and other biological tissues nih.govresearchgate.net.
Biological Fluid Analysis (e.g., urine, blood) for Exposure Methodologies
Human exposure to alkylphenols can be assessed through biomonitoring, with urine and blood being common matrices. The development of sensitive and selective methods for these biological fluids is crucial for understanding human exposure levels and potential health risks. This compound is routinely used as an internal standard in LC-MS/MS methods for quantifying 4-octylphenol in urine and blood samples. These methods often involve enzymatic deconjugation of phenolic metabolites followed by chromatographic separation and mass spectrometric detection. The deuterated standard helps to correct for variations in extraction, deconjugation efficiency, and ionization suppression, ensuring accurate assessment of internal exposure oup.comniph.go.jpnih.govnih.gov.
Research on Removal Efficiencies of 4-Octylphenol in Water and Wastewater Treatment Processes Utilizing Deuterated Standards
Wastewater treatment plants (WWTPs) are critical in mitigating the release of environmental contaminants like alkylphenols into aquatic ecosystems. Evaluating the removal efficiency of these compounds from wastewater is essential. Analytical methods that employ this compound as an internal standard are fundamental for accurately measuring the influent and effluent concentrations of 4-octylphenol. This allows for precise calculation of removal rates across different treatment processes, such as activated sludge, membrane bioreactors, or advanced oxidation processes. The use of deuterated standards ensures that any variations in sample recovery or analytical performance are accounted for, leading to reliable data on the effectiveness of water treatment technologies in removing octylphenols semanticscholar.orgresearchgate.net. For example, studies assessing the efficiency of activated sludge processes have relied on deuterated standards to quantify removal rates accurately.
Emerging Research Directions and Future Perspectives for 4-octylphenol-d4 Research
Development of Novel Analytical Platforms for Ultrasensitive and Rapid Detection
Significant efforts are being directed towards developing analytical platforms that offer enhanced sensitivity and speed for the detection of 4-Octylphenol-d4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) remain cornerstone techniques, with ongoing advancements in mass analyzers, ionization sources, and chromatographic column technologies aiming to lower detection limits and reduce analysis times. For instance, ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) is being explored for its ability to provide both high sensitivity and selectivity, crucial for trace-level analysis in complex matrices dphen1.comresearchgate.netnih.gov. Research is also investigating novel ionization techniques and improved sample enrichment strategies to further boost sensitivity and enable rapid screening of environmental samples researchgate.netunito.itnih.gov.
Integration of this compound in Multi-Analyte and Multi-Class Contaminant Methods
The utility of this compound is increasingly recognized in the development of multi-analyte and multi-class contaminant methods. As a stable isotope-labeled internal standard, it is invaluable for accurately quantifying 4-octylphenol within broader analytical schemes that target a range of endocrine disruptors, pharmaceuticals, personal care products (PPCPs), or other environmental pollutants nih.govmdpi.comchemrxiv.org. Developing methods that can simultaneously analyze diverse chemical classes requires robust internal standards that behave similarly to the target analytes during sample preparation and instrumental analysis. Research is focused on creating comprehensive analytical frameworks capable of profiling numerous contaminants in a single run, with this compound serving as a key reference point for the alkylphenol group nih.govresearchgate.net.
Advancements in Automated Sample Preparation and Analysis for High-Throughput Studies
To meet the demands of large-scale environmental monitoring and toxicological studies, advancements in automated sample preparation and analysis are critical. Automated solid-phase extraction (SPE) systems, robotic liquid handling platforms, and online SPE coupled with chromatography are being developed to increase sample throughput and reproducibility while reducing manual labor and potential for human error nih.govtecan.comelsevier.com. These automated workflows are essential for processing a high volume of samples efficiently, ensuring consistent data quality for studies involving this compound and related compounds unito.itnih.govtecan.com. The integration of these automated systems with modern analytical instrumentation allows for rapid, robust, and reproducible sample preparation, paving the way for high-throughput screening and analysis tecan.comelsevier.com.
Inter-laboratory Harmonization and Standardization of Analytical Methods for 4-Octylphenol
Ensuring the comparability and reliability of analytical data across different laboratories is a significant ongoing challenge. Research efforts are focused on inter-laboratory harmonization and the standardization of analytical methods for 4-Octylphenol and its deuterated analogs. This includes the development and validation of standardized protocols for sample collection, extraction, and analysis, as well as the establishment of proficiency testing schemes and the availability of certified reference materials (CRMs) europa.euresearchgate.netresearchgate.net. International standards, such as those being developed under ISO, aim to provide standardized methodologies for alkylphenol analysis, with deuterated standards like this compound playing a crucial role in achieving accurate quantification and ensuring method robustness europa.euresearchgate.net.
Application of this compound in Isomer-Specific Quantification Studies of Alkylphenol Mixtures
The complex isomeric nature of technical alkylphenol mixtures presents a distinct analytical challenge. Research is increasingly focused on isomer-specific quantification, as different isomers can exhibit varying environmental behaviors and biological activities. This compound is instrumental in these studies, enabling the accurate differentiation and quantification of specific octylphenol isomers within complex environmental matrices. Its use as an internal standard helps to correct for matrix effects and variations in extraction efficiency that might affect the branched and linear isomers differently uliege.be. This precise quantification is vital for understanding the true environmental exposure and potential risks associated with specific octylphenol isomers.
Research into Degradation Pathways and Metabolite Profiling using Deuterated Tracers
Deuterated tracers like this compound are indispensable tools for elucidating the environmental fate and degradation pathways of octylphenols. Researchers are employing these labeled compounds to track the transformation of octylphenols in various environmental compartments (e.g., water, soil, sediment) under different conditions, such as microbial degradation or photodegradation oekotoxzentrum.chresearchgate.net. By using deuterated analogs, scientists can distinguish between naturally occurring compounds and the added tracer, allowing for precise kinetic studies and the identification of degradation products and metabolites without interference from endogenous compounds oekotoxzentrum.chresearchgate.net. This research is crucial for understanding the persistence, transformation, and ultimate fate of octylphenols in the environment.
Q & A
Basic Research Questions
Q. What methodologies are recommended for quantifying 4-Octylphenol-d4 in environmental and biological samples?
- Answer : Use isotope dilution gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with deuterated internal standards to enhance precision. Calibration curves should account for matrix effects, and recovery experiments must validate extraction efficiency (e.g., solid-phase extraction for water samples). Reference standards should match purity levels (>95%) to minimize analytical bias .
Q. How does the environmental persistence of this compound compare to structurally related compounds like nonylphenol?
- Answer : this compound shares environmental fate properties with nonylphenol, including moderate hydrophobicity (log Kow ~4–5) and resistance to abiotic degradation. Experimental designs should include sediment-water partitioning studies and half-life assessments under UV exposure to model its persistence. Data from nonylphenol studies can supplement gaps, assuming a 3-fold uncertainty margin in effect levels .
Q. What are the critical storage and handling protocols for this compound to ensure experimental integrity?
- Answer : Store in airtight, light-resistant containers at ≤4°C to prevent thermal degradation. Avoid contact with strong oxidizers (e.g., peroxides) and ensure glove compatibility (e.g., butyl rubber gloves with EN374 certification) to prevent permeation during handling. Stability tests under controlled conditions (e.g., 6-month intervals) are advised to verify compound integrity .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported endocrine-disruption thresholds for this compound?
- Answer : Conduct dose-response studies across multiple model organisms (e.g., zebrafish, Daphnia) using standardized OECD guidelines. Integrate transcriptomic profiling (e.g., RNA-seq) to identify conserved pathways (e.g., estrogen receptor activation). Meta-analyses should weight data by study quality (e.g., sample size, controls) and apply sensitivity analysis to outliers .
Q. What strategies are effective for extrapolating this compound biodegradation data from lab-scale to field conditions?
- Answer : Use microcosm experiments simulating site-specific parameters (e.g., pH, microbial diversity) and track deuterium retention in metabolites via LC-HRMS. Compare first-order decay rates under aerobic vs. anaerobic conditions, and validate models with in situ passive sampling data .
Q. How should isotopic interference be minimized when using this compound as an internal standard in complex matrices?
- Answer : Optimize chromatographic separation (e.g., UPLC with C18 columns) to resolve this compound from co-eluting isomers. Perform blank matrix spikes to quantify background interference, and apply post-column infusion to monitor ion suppression/enhancement in MS detection .
Q. What experimental frameworks are recommended for assessing the long-term ecological risks of this compound in estuarine ecosystems?
- Answer : Implement mesocosm studies with trophic-level interactions (e.g., algae → invertebrates → fish) to evaluate bioaccumulation factors (BAFs) and biomagnification. Sediment toxicity tests should include benthic organisms, and probabilistic risk models should incorporate spatial-temporal exposure variability .
Methodological Notes
- Data Gap Mitigation : For understudied endpoints (e.g., chronic toxicity), apply read-across strategies using nonylphenol data, adjusting for molar mass differences and octanol-water partitioning coefficients .
- Quality Control : Include reagent blanks, duplicate samples, and certified reference materials (CRMs) in each batch to validate analytical reproducibility. Report limits of detection (LODs) and quantification (LOQs) aligned with EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.